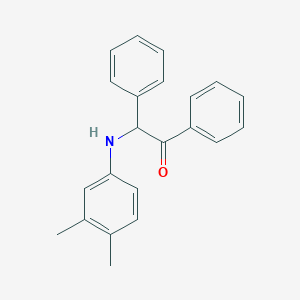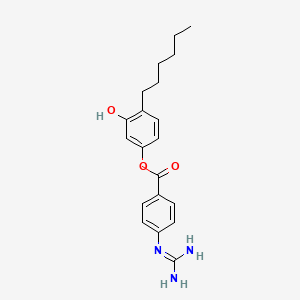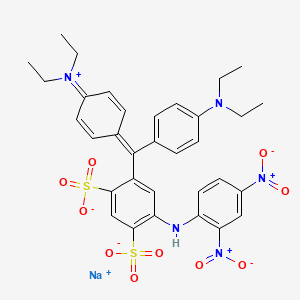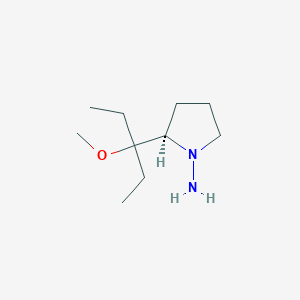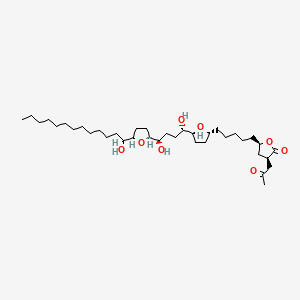
2,4-cis-Gigantecinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-cis-Gigantecinone is a bioactive nonadjacent bis-tetrahydrofuran annonaceous acetogenin. It is isolated from the bark of Goniothalamus giganteus, a plant species found in Thailand .
Preparation Methods
2,4-cis-Gigantecinone is typically isolated using bioactivity-directed fractionation from the bark of Goniothalamus giganteus . A key step in determining its absolute stereochemistry involves the preparation of 1,4-diol formaldehyde acetal derivatives . The advanced Mosher ester method and circular dichroism are used to reveal the absolute stereochemistry, which supports a common biogenetic origin with gigantecin .
Chemical Reactions Analysis
2,4-cis-Gigantecinone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,4-cis-Gigantecinone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-cis-Gigantecinone involves its interaction with cellular targets, leading to cytotoxic effects. It has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . The compound’s molecular targets include various proteins involved in cell survival and apoptosis .
Comparison with Similar Compounds
2,4-cis-Gigantecinone is similar to other bis-tetrahydrofuran acetogenins, such as 4-deoxygigantecin and isoannonacin . it is unique due to its specific stereochemistry and potent cytotoxicity against certain cancer cell lines . Other similar compounds include longimicin C and gigantecin, which share structural similarities but differ in their bioactivity and molecular targets .
Properties
CAS No. |
196090-62-7 |
|---|---|
Molecular Formula |
C37H66O8 |
Molecular Weight |
638.9 g/mol |
IUPAC Name |
(3R,5R)-5-[5-[(2R)-5-[(1S,4R)-1,4-dihydroxy-4-[(2R)-5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]pentyl]-3-(2-oxopropyl)oxolan-2-one |
InChI |
InChI=1S/C37H66O8/c1-3-4-5-6-7-8-9-10-11-15-18-31(39)35-23-24-36(45-35)33(41)21-20-32(40)34-22-19-29(43-34)16-13-12-14-17-30-26-28(25-27(2)38)37(42)44-30/h28-36,39-41H,3-26H2,1-2H3/t28-,29+,30+,31?,32-,33+,34?,35?,36+/m0/s1 |
InChI Key |
SIKLPUJCNJTZFZ-BFLXYPRSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC(C1CC[C@@H](O1)[C@@H](CC[C@@H](C2CC[C@H](O2)CCCCC[C@@H]3C[C@@H](C(=O)O3)CC(=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCC3CC(C(=O)O3)CC(=O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


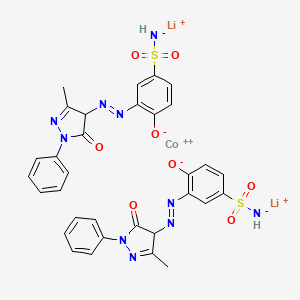
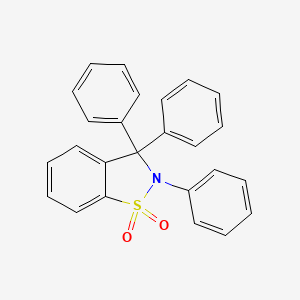
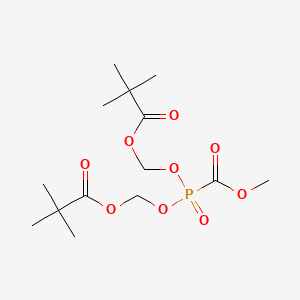
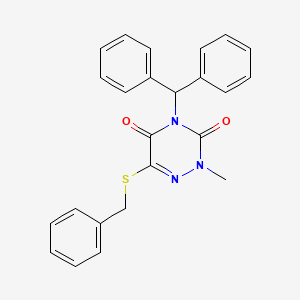
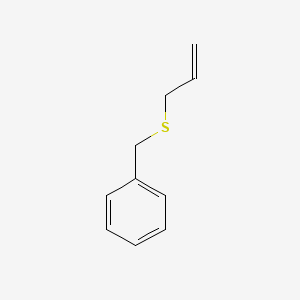
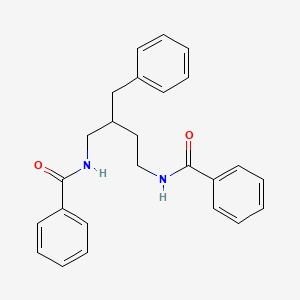
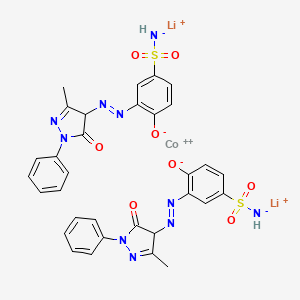
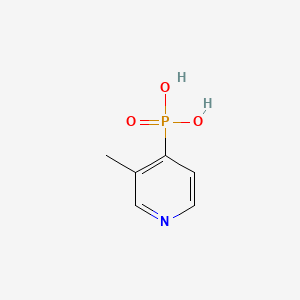
![1-N-[4-(aminomethyl)phenyl]-4-N-[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;4-methylbenzenesulfonic acid](/img/structure/B12808412.png)
